![molecular formula C19H22N4O3 B2536139 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide CAS No. 1115565-55-3](/img/structure/B2536139.png)
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They are characterized by a pyrimidine ring fused with a pyrrole ring .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through a one-pot condensation from 2-amino furans/pyrroles . This process requires similar reaction conditions, providing access to two diverse series of natural product-like heterocycles .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines includes a pyrimidine ring fused with a pyrrole ring . The specific structure of “2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide” would include additional functional groups attached to this core structure.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiviral Activities
Research has shown that pyrrolo[2,3-d]pyrimidine derivatives exhibit promising antimicrobial and antiviral activities. A study by Hilmy et al. (2021) synthesized new pyrrolo[2,3-d]pyrimidine derivatives demonstrating significant antimicrobial properties compared to Gentamicin and antiviral activities against Newcastle disease, highlighting the potential of these compounds in developing new antimicrobial and antiviral agents (Hilmy et al., 2021).
Antifolate and Antitumor Properties
Another aspect of pyrrolo[2,3-d]pyrimidine derivatives is their application in cancer research. Gangjee et al. (2007) detailed the synthesis of classical and nonclassical antifolates from this compound class, showcasing their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds have shown remarkable inhibition of human DHFR and the growth of several tumor cells in culture, indicating their usefulness in cancer therapy (Gangjee et al., 2007).
Radioligand Imaging
Furthermore, derivatives of pyrrolo[2,3-d]pyrimidine have been explored for their potential in radioligand imaging, particularly for the translocator protein (18 kDa) with PET. Dollé et al. (2008) synthesized [18F]DPA-714, a derivative within this class, for imaging purposes, demonstrating the compound's suitability for in vivo positron emission tomography (PET) imaging due to its selective binding properties (Dollé et al., 2008).
Antimicrobial Activity of Heterocyclic Compounds
Additionally, pyrrolo[2,3-d]pyrimidine-based compounds have been involved in the synthesis of new heterocyclic compounds with enhanced antimicrobial activity. Bondock et al. (2008) reported on the synthesis and antimicrobial evaluation of new heterocycles incorporating an antipyrine moiety, showcasing the versatility of pyrrolo[2,3-d]pyrimidine derivatives in developing novel antimicrobial agents (Bondock et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Pyrrolo[2,3-d]pyrimidines and related compounds continue to be of interest in medicinal chemistry due to their potential therapeutic properties . Future research may focus on optimizing the synthesis of these compounds, exploring their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-3-7-10-20-15(24)12-23-18(25)17-16(22-19(23)26)14(11-21-17)13-8-5-4-6-9-13/h4-6,8-9,11,21H,2-3,7,10,12H2,1H3,(H,20,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSBUQLZNXMXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.